Cas no 1208083-15-1 (3,5-Difluorobiphenyl-4-amine)

3,5-Difluorobiphenyl-4-amine 化学的及び物理的性質
名前と識別子
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- 3,5-difluorobiphenyl-4-amine
- 4-Amino-3,5-difluorobiphenyl
- 2,6-difluoro-4-phenylaniline
- 3,5-Difluorobiphenyl-4-amine
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- インチ: 1S/C12H9F2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2
- InChIKey: YXZRXSMPZIMQCT-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C=C(C=1)C1C=CC=CC=1)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 192
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 3.1
3,5-Difluorobiphenyl-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011002838-250mg |
4-Amino-3,5-difluorobiphenyl |
1208083-15-1 | 97% | 250mg |
$470.40 | 2023-09-04 | |
Alichem | A011002838-500mg |
4-Amino-3,5-difluorobiphenyl |
1208083-15-1 | 97% | 500mg |
$782.40 | 2023-09-04 | |
Alichem | A011002838-1g |
4-Amino-3,5-difluorobiphenyl |
1208083-15-1 | 97% | 1g |
$1549.60 | 2023-09-04 |
3,5-Difluorobiphenyl-4-amine 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
3,5-Difluorobiphenyl-4-amineに関する追加情報
3,5-Difluorobiphenyl-4-amine: A Comprehensive Overview
The compound 3,5-Difluorobiphenyl-4-amine (CAS No. 1208083-15-1) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which consists of a biphenyl ring system with fluorine atoms at the 3 and 5 positions and an amino group at the 4 position. The presence of fluorine atoms introduces interesting electronic and steric properties, making this compound a valuable building block in organic synthesis.
Recent studies have highlighted the importance of 3,5-Difluorobiphenyl-4-amine in the development of advanced materials. For instance, researchers have explored its use in the synthesis of fluorescent materials, where the fluorine atoms play a crucial role in modulating the electronic properties of the molecule. This has led to applications in optoelectronics and sensing technologies. Additionally, the amino group at the 4 position makes this compound highly versatile, enabling it to participate in various chemical reactions such as nucleophilic substitutions and condensations.
In the context of drug discovery, 3,5-Difluorobiphenyl-4-amine has shown promise as a lead compound for designing bioactive molecules. Its ability to form hydrogen bonds due to the amino group and its electron-withdrawing fluorine atoms makes it an attractive candidate for targeting specific protein interactions. Recent research has demonstrated its potential in inhibiting certain enzymes involved in neurodegenerative diseases, opening new avenues for therapeutic development.
The synthesis of 3,5-Difluorobiphenyl-4-amine involves a series of well-established organic reactions. Typically, it is prepared through a nucleophilic aromatic substitution reaction where an amine group is introduced onto a fluorinated biphenyl derivative. The choice of reagents and reaction conditions is critical to ensure high yields and purity. Researchers have also explored alternative methods, such as palladium-catalyzed coupling reactions, to enhance the efficiency of this synthesis process.
From an environmental perspective, understanding the fate and behavior of 3,5-Difluorobiphenyl-4-amine in various ecosystems is essential for assessing its potential impact on human health and the environment. Recent studies have focused on its biodegradation pathways and toxicity profiles. These investigations are crucial for ensuring that its use in industrial applications aligns with sustainability goals and regulatory standards.
In conclusion, 3,5-Difluorobiphenyl-4-amine (CAS No. 1208083-15-1) stands out as a versatile and valuable compound with wide-ranging applications in chemistry and materials science. Its unique structure and functional groups make it an ideal candidate for exploring new chemical transformations and developing innovative materials. As research continues to uncover its potential, this compound is poised to play a significant role in advancing both academic research and industrial applications.
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